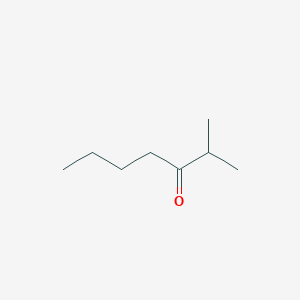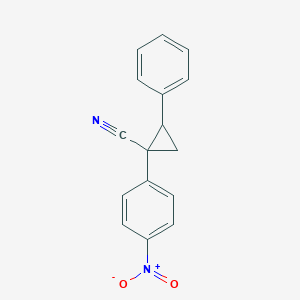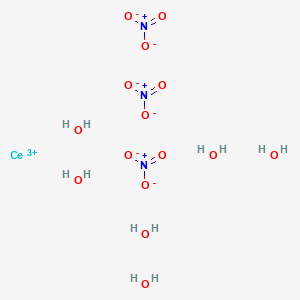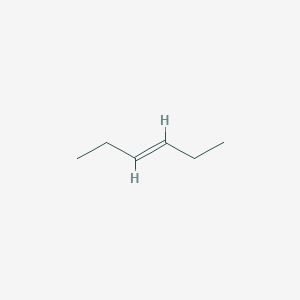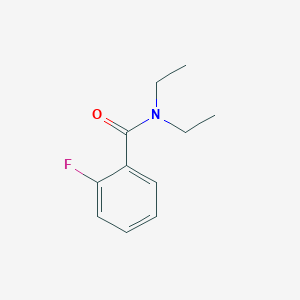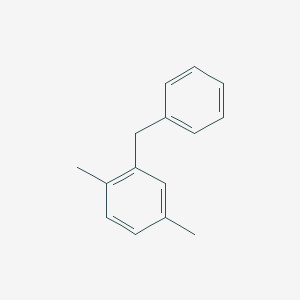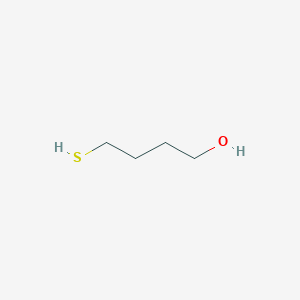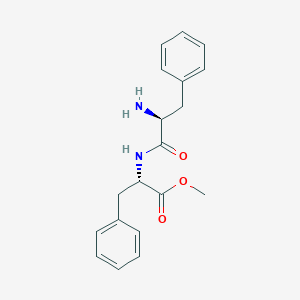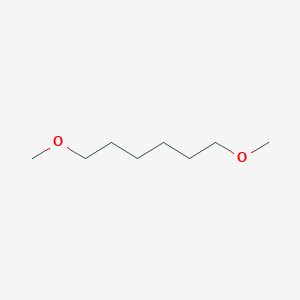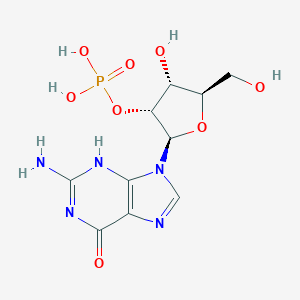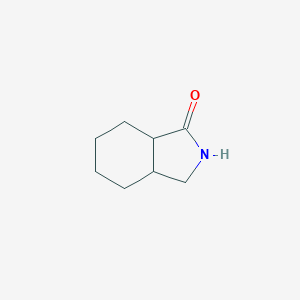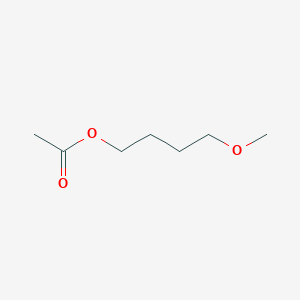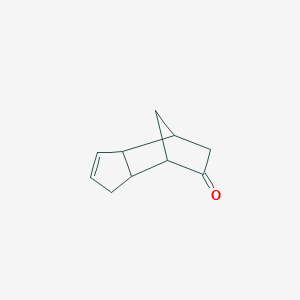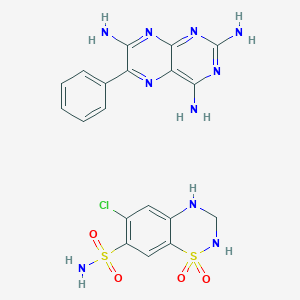
Triamterene and hydrochlorothiazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triamterene and hydrochlorothiazide are two drugs that are often used together to treat hypertension and edema. Triamterene is a potassium-sparing diuretic, while hydrochlorothiazide is a thiazide diuretic. These two drugs work together to increase urine output and decrease the amount of sodium and water in the body.
Mechanism Of Action
Triamterene and hydrochlorothiazide work together to increase urine output and decrease the amount of sodium and water in the body. Hydrochlorothiazide works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney. This leads to increased urine output and decreased blood volume. Triamterene works by blocking the exchange of sodium and potassium ions in the distal tubule and collecting duct of the kidney. This leads to increased potassium retention and decreased sodium retention.
Biochemical And Physiological Effects
The combined use of triamterene and hydrochlorothiazide has several biochemical and physiological effects. These drugs can lower blood pressure, decrease fluid retention, and improve heart function. They can also lead to changes in electrolyte balance, including increased potassium retention and decreased sodium retention.
Advantages And Limitations For Lab Experiments
Triamterene and hydrochlorothiazide have several advantages for lab experiments. These drugs are well-studied and have a known mechanism of action. They are also relatively easy to administer and can be used in combination with other drugs. However, there are also limitations to using these drugs in lab experiments. They can have variable effects depending on the dose and duration of treatment. They can also lead to changes in electrolyte balance, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for research on triamterene and hydrochlorothiazide. One area of interest is the use of these drugs in combination with other drugs to treat hypertension and other cardiovascular diseases. Another area of interest is the exploration of the effects of these drugs on electrolyte balance and fluid homeostasis. Finally, there is a need for further research on the long-term effects of these drugs on cardiovascular health and overall mortality.
Synthesis Methods
Triamterene and hydrochlorothiazide are both synthetic drugs that are produced in a laboratory. Triamterene is synthesized by reacting 2,4,7-triamino-6-phenylpteridine with 1,3,5-trichloro-2-nitrobenzene. Hydrochlorothiazide is synthesized by reacting 4-chloro-3-sulfamoylbenzoic acid with thionyl chloride.
Scientific Research Applications
Triamterene and hydrochlorothiazide have been extensively studied in scientific research. These drugs have been used in both animal and human studies to explore their effects on blood pressure, urine output, and electrolyte balance. They have also been studied in combination with other drugs to explore their potential for treating various diseases and conditions.
properties
CAS RN |
14124-50-6 |
|---|---|
Product Name |
Triamterene and hydrochlorothiazide |
Molecular Formula |
C19H19ClN10O4S2 |
Molecular Weight |
551 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H11N7.C7H8ClN3O4S2/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-5H,(H6,13,14,15,17,18,19);1-2,10-11H,3H2,(H2,9,12,13) |
InChI Key |
XZRKEDHJXXLVSK-UHFFFAOYSA-N |
SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Other CAS RN |
14124-50-6 |
synonyms |
Dyazide hydrochlorathiazide-triamterene hydrochlorothiazide-triamterene Maxzide Slimin Triampur Triampur (combination) Triampur compositum |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



